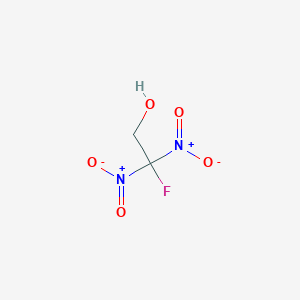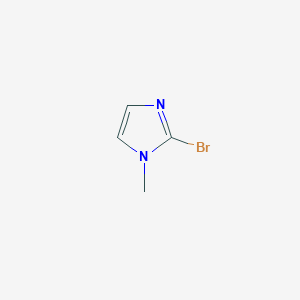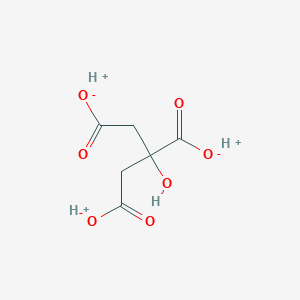
2-Fluoro-2,2-dinitroethanol
Descripción general
Descripción
2-Fluoro-2,2-dinitroethanol is an organic compound with the molecular formula C₂H₃FN₂O₅ It is a colorless liquid known for its strong irritant odor and high reactivity
Aplicaciones Científicas De Investigación
2-Fluoro-2,2-dinitroethanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds and energetic materials.
Biology: Research into its biological activity is ongoing, particularly its potential as a biochemical probe.
Medicine: While not widely used in medicine, its derivatives are being explored for potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Fluoro-2,2-dinitroethanol involves the hydrolysis of bis(2-fluoro-2,2-dinitroethyl) formal. This process typically requires heating the mixture at 130 degrees Celsius for five to eight hours, followed by distillation to isolate the fluoroalcohol . Another method involves using barbituric acid as a raw material, with concentrated sulfuric acid and fuming nitric acid as nitrating agents. This process includes nitration and hydrolysis steps to obtain gem-dinitroacetylurea, which is further hydrolyzed to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-2,2-dinitroethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It is highly reactive in nucleophilic substitution reactions, leading to the formation of various esters and derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate under mild conditions.
Major Products: The major products formed from these reactions include various nitro derivatives, esters, and alcohols, depending on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2,2-dinitroethanol involves its high reactivity due to the presence of both fluorine and nitro groups. These functional groups make it a strong electrophile, capable of undergoing various chemical transformations. The molecular targets and pathways involved in its reactions are primarily related to its ability to participate in nucleophilic substitution and oxidation-reduction reactions .
Comparación Con Compuestos Similares
2,2-Dinitroethanol: Similar in structure but lacks the fluorine atom, making it less reactive.
Fluorodinitromethane: Contains similar functional groups but differs in its molecular structure and reactivity.
5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine: A high-performance energetic material with similar functional groups but different applications.
Uniqueness: 2-Fluoro-2,2-dinitroethanol is unique due to the combination of fluorine and nitro groups, which impart high reactivity and make it suitable for specialized applications in chemistry and industry. Its ability to undergo a wide range of chemical reactions makes it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-fluoro-2,2-dinitroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FN2O5/c3-2(1-6,4(7)8)5(9)10/h6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSPPEUUPARRFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066141 | |
| Record name | Ethanol, 2-fluoro-2,2-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17003-75-7 | |
| Record name | 2-Fluoro-2,2-dinitroethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17003-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-fluoro-2,2-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017003757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-fluoro-2,2-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-fluoro-2,2-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-2,2-dinitroethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate](/img/structure/B101692.png)

![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)

![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)


![1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B101712.png)

